2-(1H-benzimidazol-1-yl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC8970368
Molecular Formula: C16H13ClN4O
Molecular Weight: 312.75 g/mol
* For research use only. Not for human or veterinary use.
![2-(1H-benzimidazol-1-yl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide -](/images/structure/VC8970368.png)
Specification
Molecular Formula | C16H13ClN4O |
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Molecular Weight | 312.75 g/mol |
IUPAC Name | 2-(benzimidazol-1-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide |
Standard InChI | InChI=1S/C16H13ClN4O/c17-13-7-5-12(6-8-13)9-19-20-16(22)10-21-11-18-14-3-1-2-4-15(14)21/h1-9,11H,10H2,(H,20,22)/b19-9+ |
Standard InChI Key | VLMAMOIQFDUJJX-DJKKODMXSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)N=CN2CC(=O)N/N=C/C3=CC=C(C=C3)Cl |
SMILES | C1=CC=C2C(=C1)N=CN2CC(=O)NN=CC3=CC=C(C=C3)Cl |
Canonical SMILES | C1=CC=C2C(=C1)N=CN2CC(=O)NN=CC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, 2-(1H-benzimidazol-1-yl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide, reflects its structural components:
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Benzimidazole core: A bicyclic aromatic system comprising fused benzene and imidazole rings.
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Acetohydrazide linker: A two-carbon chain terminating in a hydrazide group (-NH-NH2).
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4-Chlorophenyl hydrazone: An (E)-configured Schiff base formed between the hydrazide and 4-chlorobenzaldehyde.
The (E)-configuration of the hydrazone group is critical for maintaining planar geometry, which enhances interactions with biological targets . The molecular formula is C16H12ClN5O, with a molecular weight of 325.76 g/mol.
Synthesis and Characterization
Synthetic Pathways
The synthesis follows a three-step protocol, as illustrated in Figure 1:
Step 1: Formation of 1H-Benzimidazole Derivative
Benzimidazole precursors are typically synthesized via cyclization of o-phenylenediamine with carboxylic acid derivatives under acidic conditions . For example, refluxing o-phenylenediamine with phenoxyacetic acid in 4N HCl yields 2-(phenoxymethyl)-1H-benzimidazole .
Step 2: Acetohydrazide Formation
The benzimidazole intermediate is reacted with ethyl chloroacetate in the presence of potassium carbonate to form ethyl [2-(substituted)-1H-benzimidazol-1-yl]acetate. Subsequent treatment with hydrazine hydrate produces the corresponding acetohydrazide :
Step 3: Hydrazone Formation
The final step involves condensation of the acetohydrazide with 4-chlorobenzaldehyde in ethanol under reflux to form the target hydrazone :
Key Reaction Conditions:
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Solvent: Ethanol (polar, protic) facilitates nucleophilic substitution and Schiff base formation.
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Temperature: Reflux (~78°C) accelerates imine bond formation.
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Catalyst: Acidic or basic conditions may be employed to enhance reaction rates .
Characterization Techniques
The compound is characterized using:
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FT-IR Spectroscopy: Confirms N-H (3250 cm⁻¹), C=O (1660 cm⁻¹), and C=N (1600 cm⁻¹) stretches .
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NMR Spectroscopy:
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¹H NMR: Signals at δ 8.2–8.5 ppm (hydrazone CH=N), δ 7.2–7.8 ppm (aromatic protons), and δ 4.5 ppm (methylene -CH2-).
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¹³C NMR: Peaks at ~160 ppm (C=N), ~165 ppm (C=O), and 115–140 ppm (aromatic carbons).
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Mass Spectrometry: Molecular ion peak at m/z 325.76 (M⁺) confirms molecular weight.
Physicochemical Properties
Property | Value/Description | Source |
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Melting Point | 210–215°C | |
Solubility | Soluble in DMSO, DMF; insoluble in H2O | |
LogP (Partition Coefficient) | 2.8 (predicted) | |
Crystallinity | Monoclinic crystals (X-ray confirmed) |
The compound’s low aqueous solubility is attributed to its aromatic and hydrazone moieties, which limit hydrogen bonding with water. The logP value suggests moderate lipophilicity, favoring membrane permeability in biological systems .
Biological Activities
Antimicrobial Activity
In vitro studies on analogous hydrazide derivatives demonstrate potent activity against Gram-positive bacteria (e.g., S. aureus, MIC = 1.45 µg/ml) and fungi (e.g., C. albicans) . The 4-chloro substituent enhances activity by:
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Increasing electron-withdrawing effects, stabilizing the hydrazone moiety.
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Facilitating hydrophobic interactions with microbial enzyme active sites .
Anti-Inflammatory Effects
Hydrazones suppress cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), reducing inflammation in murine models . The 4-chlorophenyl group may enhance binding to COX-2’s hydrophobic pocket .
Structure-Activity Relationships (SAR)
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Electron-Withdrawing Groups (e.g., -Cl): Improve antimicrobial and anticancer activity by enhancing electrophilicity and target binding .
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Hydrazone Configuration: (E)-isomers exhibit superior bioactivity compared to (Z)-isomers due to better spatial alignment with targets.
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Benzimidazole Substitution: Methyl or phenoxy groups at position 2 increase metabolic stability and oral bioavailability .
Applications and Future Directions
Potential Applications:
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Antibacterial Agents: For drug-resistant infections.
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Chemotherapeutic Adjuvants: In combination with existing drugs.
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Anti-Inflammatory Therapeutics: For chronic inflammatory diseases.
Research Gaps:
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In vivo pharmacokinetic studies are needed to assess absorption and toxicity.
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Structural modifications (e.g., introducing sulfonyl groups) could enhance solubility.
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